Product packaging for [2,3'-Bipyridine]-2'-carboxylic acid(Cat. No.:CAS No. 1696775-28-6)

[2,3'-Bipyridine]-2'-carboxylic acid

Cat. No.: B2651529
CAS No.: 1696775-28-6
M. Wt: 200.197
InChI Key: FLMXMMORJHQVPB-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-2'-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8N2O2. It serves as a valuable building block and chelating ligand in inorganic and medicinal chemistry, particularly in the development of novel metal complexes. Structurally related bipyridine-carboxylic acid isomers are extensively used in coordination chemistry to synthesize ruthenium(II) polypyridyl complexes . Such complexes are investigated for their potential as anticancer agents, with some demonstrating cytotoxic activity comparable to or even exceeding that of cisplatin on certain cancer cell lines . The primary mechanism of action for these inert Ru(II) complexes often involves targeting cellular mitochondria, leading to an impairment of the mitochondrial membrane potential and subsequently inducing apoptosis, rather than through direct DNA interaction . Furthermore, incorporating carboxylic acid functionalities into bipyridine ligands has been shown to enhance interactions with biomolecules like proteins, improve antioxidant activity, and increase cytotoxic specificity towards cancer cells . This compound is intended for research applications such as metal complex synthesis, chemical biology studies, and as a precursor for developing new pharmaceutical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B2651529 [2,3'-Bipyridine]-2'-carboxylic acid CAS No. 1696775-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXMMORJHQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Bipyridine 2 Carboxylic Acid

Historical Approaches to Bipyridine Synthesis

The field of bipyridine chemistry dates back to the late 19th century. The first synthesis of the parent 2,2'-bipyridine (B1663995) was reported by Fritz Blau in 1888, achieved through the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Following this discovery, several other methods were developed for synthesizing the core bipyridine structure.

Early and notable methods include:

Ullmann Reaction: This classic method, developed in the early 20th century, involves the copper-mediated coupling of 2-halopyridines to form symmetrical bipyridines. nih.govmdpi.com While effective, the reaction often required harsh conditions and the work-up could be challenging. nih.gov

Wurtz-type Reactions: The coupling of pyridines using sodium metal, followed by oxidation, provided another route to bipyridine structures. mdpi.com

Dehydrogenative Coupling: In the 1930s, methods involving the dehydrogenation of pyridine (B92270) at high temperatures over nickel-based catalysts were established to produce 2,2'-bipyridine. nih.govorgsyn.org

These historical methods were pivotal in establishing the foundations of bipyridine synthesis. However, they generally offered limited control for creating unsymmetrically substituted derivatives and often suffered from low yields and harsh reaction conditions. researchgate.net

Targeted Synthetic Routes to [2,3'-Bipyridine]-2'-carboxylic acid

The synthesis of a specific, unsymmetrical isomer like this compound requires modern, selective chemical strategies. The process can be logically divided into two primary stages: the formation of the C-C bond to create the bipyridine core and the introduction or manipulation of the carboxylic acid group.

Modern organometallic cross-coupling reactions are the cornerstone for the selective synthesis of unsymmetrical bipyridines. These palladium-catalyzed reactions allow for the precise connection of two different pyridine rings. For the 2,3'-bipyridine (B14897) core, this would typically involve coupling a 2-substituted pyridine with a 3-substituted pyridine.

Key strategies include:

Suzuki Coupling: This is one of the most widely used methods for C-C bond formation, reacting a pyridylboronic acid (or its ester) with a halopyridine. mdpi.comnih.govpreprints.org The reaction is valued for its mild conditions and the relatively low toxicity of the boron-based reagents. A potential pathway could involve the coupling of 2-halopyridine-X with pyridine-3-boronic acid or 3-halopyridine with a 2-pyridylboronic acid derivative. A known challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, which can inhibit its activity. mdpi.comnih.gov

Stille Coupling: This method utilizes an organotin reagent (pyridylstannane) coupled with a halopyridine. mdpi.comresearchgate.net While a powerful and versatile reaction, the high toxicity of organotin compounds is a significant drawback. mdpi.com

Negishi Coupling: Involving the reaction of a pyridylzinc reagent with a halopyridine, Negishi coupling is another effective palladium- or nickel-catalyzed method for forming the C(sp²)–C(sp²) bond of the bipyridine core. mdpi.compreprints.org

The choice of method often depends on the availability of starting materials and the compatibility of other functional groups present on the pyridine rings.

Coupling ReactionReactantsTypical CatalystKey AdvantagesKey Disadvantages
SuzukiPyridylboronic Acid + HalopyridinePd(0) complexesMild conditions, low toxicity of reagentsPotential for catalyst inhibition by product
StillePyridylstannane + HalopyridinePd(0) complexesHigh functional group toleranceToxicity of organotin reagents
NegishiPyridylzinc Halide + HalopyridinePd(0) or Ni(0) complexesHigh reactivity of organozinc reagentsMoisture and air sensitivity of reagents

The carboxylic acid group at the 2'-position can be incorporated either before or after the crucial C-C bond-forming step.

Pre-functionalization Strategy: This approach involves using a pyridine starting material that already contains the carboxylic acid group or a suitable precursor. For example, a cross-coupling reaction could be performed using a derivative of pyridine-2-carboxylic acid. The carboxylic acid might need to be protected (e.g., as an ester) during the coupling reaction to prevent interference with the catalyst or reagents.

Post-functionalization Strategy: Alternatively, the bipyridine core is constructed first, followed by the introduction of the carboxylic acid group. This is often a more flexible approach. Common methods include:

Oxidation of a Precursor Group: A [2,3'-bipyridine] substituted with a methyl or other oxidizable group at the 2'-position can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

Carbonylation of a Halide: A highly effective method involves the palladium-catalyzed carbonylation of a 2'-halo-[2,3'-bipyridine]. nih.gov This reaction, conducted under an atmosphere of carbon monoxide in the presence of an alcohol, typically yields an ester, which can then be easily hydrolyzed to the desired carboxylic acid. nih.govfigshare.com

Lithiation and Carboxylation: Direct deprotonation of the 2'-position of the bipyridine ring with a strong base, followed by quenching with carbon dioxide (CO₂), can introduce the carboxyl group. This method's viability depends on the acidity of the target C-H bond and the absence of more reactive sites on the molecule.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters.

For the key cross-coupling step, several factors are critical:

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligands is paramount. Different ligands (e.g., phosphines) can dramatically affect catalytic activity and stability. researchgate.net For Suzuki couplings, specialized ligands or catalyst systems may be needed to overcome product inhibition. mdpi.com

Base and Solvent: The selection of the base (e.g., Na₂CO₃, K₂CO₃) and solvent (e.g., DMF, toluene, water mixtures) can significantly influence reaction rates and yields. mdpi.comresearchgate.net

Temperature: Reaction temperatures can range from room temperature to high temperatures, sometimes utilizing microwave irradiation to shorten reaction times and improve yields. researchgate.net

Additives: In some cases, additives like copper(I) iodide (CuI) in Suzuki couplings have been shown to improve product yields. mdpi.com

The following table provides an example of how reaction conditions can be varied for optimization, based on general findings in related syntheses. researchgate.net

ParameterCondition ACondition BCondition CPotential Outcome
CatalystPd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)Affects reaction rate and yield
BaseK₂CO₃Cs₂CO₃K₃PO₄Influences boronic acid activation and side reactions
SolventDMFToluene/H₂ODioxaneImpacts solubility and reaction temperature
Temperature80 °C110 °C150 °C (Microwave)Controls reaction kinetics and decomposition

Isolation and Purification Techniques for this compound

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The amphoteric nature of the molecule (containing a basic pyridine nitrogen and an acidic carboxylic acid) can be exploited during this process.

Commonly employed techniques include:

Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove basic impurities. Subsequently, the product can be extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally acidified to precipitate the pure carboxylic acid product.

Crystallization/Recrystallization: The solid product obtained after initial isolation can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, water). nih.gov This method is effective for removing small amounts of impurities.

Chromatography: If extraction and crystallization are insufficient, column chromatography is a powerful purification method. nih.gov Silica gel is a common stationary phase, and a solvent system of appropriate polarity is used as the eluent.

Filtration: Simple filtration is used to collect the solid product after precipitation or crystallization from a solution. epo.org

The final purified this compound is typically a solid that can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Coordination Chemistry of 2,3 Bipyridine 2 Carboxylic Acid

Ligand Binding Modes and Denticity of [2,3'-Bipyridine]-2'-carboxylic acid

There is currently no available scientific literature that characterizes the specific binding modes and denticity of this compound with metal centers. Theoretical possibilities include:

N,N'-Bidentate Coordination

No studies have been published demonstrating or discussing the N,N'-bidentate coordination of this ligand, which would involve the nitrogen atoms from both pyridine (B92270) rings binding to a metal center.

N,O-Bidentate Coordination

The potential for N,O-bidentate chelation, involving the nitrogen of the 2'-substituted pyridine ring and an oxygen atom from the adjacent carboxylic acid group, has not been documented in any research.

Bridging Ligand Architectures

There are no published examples or structural analyses of this compound acting as a bridging ligand to form multinuclear metal complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes with this compound

A comprehensive search has yielded no reports on the synthesis or characterization of metal complexes derived from this specific ligand.

Transition Metal Complexes (e.g., Ru, Os, Fe, Co, Cu, Zn, Pd, Pt)

No transition metal complexes of this compound have been synthesized and characterized according to the available scientific literature.

Lanthanide and Actinide Complexes

There are no documented instances of lanthanide or actinide elements being complexed with this compound.

Based on the comprehensive search conducted, there is a notable lack of specific scientific literature detailing the coordination chemistry of "this compound" with main group metals. The search results did not yield any articles, crystallographic data, or spectroscopic analyses directly pertaining to complexes formed between this specific ligand and main group metal ions.

The provided search results discuss the coordination chemistry of related but structurally distinct ligands, such as various isomers of bipyridine dicarboxylic acids (e.g., 2,2'-bipyridine-3,3'-dicarboxylic acid) and other substituted bipyridine-carboxylic acids. However, this information is not applicable to the user's specific request concerning "this compound."

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data required to do so is absent from the available search results. An article on this topic would necessitate detailed research findings on synthesis, single-crystal X-ray diffraction studies, and spectroscopic signatures (NMR, IR, UV-Vis, EPR) of the main group metal complexes of "this compound," none of which were found.

Electronic Structure and Photophysical Properties of 2,3 Bipyridine 2 Carboxylic Acid Complexes

Electronic Transitions and Absorption Characteristics

In transition metal complexes of bipyridine-based ligands, the absorption spectra are typically characterized by a variety of electronic transitions. These include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) and metal-centered (d-d) transitions. The MLCT transitions are often the lowest in energy and are responsible for the characteristic colors of many of these complexes.

For complexes of [2,3'-Bipyridine]-2'-carboxylic acid, it is anticipated that the absorption spectra would be dominated by MLCT bands in the visible region, with higher energy intra-ligand transitions in the ultraviolet region. The precise energy and intensity of these bands would be influenced by the nature of the metal center, the solvent environment, and the presence of any ancillary ligands. However, specific experimental or theoretical data detailing the absorption maxima (λmax) and molar extinction coefficients (ε) for any metal complex of this compound are not available in the reviewed literature.

Luminescence Behavior and Quantum Yields

Many transition metal complexes with bipyridine ligands, particularly those of ruthenium(II) and iridium(III), are known to exhibit luminescence. This emission typically originates from the lowest-lying triplet MLCT excited state and is characterized by a large Stokes shift and relatively long lifetimes. The luminescence quantum yield (Φ), a measure of the efficiency of the emission process, is a critical parameter in determining the potential applications of these complexes in areas such as sensing, imaging, and lighting.

It is expected that complexes of this compound would also display luminescent properties. The emission wavelength and quantum yield would be highly dependent on the metal ion, the rigidity of the coordination sphere, and the presence of non-radiative decay pathways. Unfortunately, there is no specific data available on the emission maxima (λem) or luminescence quantum yields for any metal complexes of this compound.

Excited-State Dynamics and Lifetimes

The excited-state dynamics of this compound complexes would be a complex interplay of factors including the spin-orbit coupling introduced by the heavy metal center and vibrational relaxation pathways. However, no experimental data from techniques such as time-resolved spectroscopy, which are used to determine excited-state lifetimes, could be found for complexes of this specific ligand.

Influence of Metal Center and Ancillary Ligands on Photophysics

The choice of the metal center has a profound impact on the photophysical properties of bipyridine complexes. For instance, ruthenium(II) and iridium(III) complexes are often highly luminescent due to efficient spin-orbit coupling, which facilitates the population of the emissive triplet state. In contrast, complexes of first-row transition metals like iron(II) often exhibit very short-lived excited states and are typically non-luminescent at room temperature.

Similarly, the electronic and steric properties of ancillary ligands in a heteroleptic complex can be used to tune the photophysical properties. Electron-donating or -withdrawing groups on these ligands can alter the energies of the frontier molecular orbitals, thereby shifting the absorption and emission wavelengths. The rigidity and steric bulk of the ancillary ligands can also influence the non-radiative decay rates and thus affect the luminescence quantum yield and lifetime. While these general principles are well-established, their specific application to complexes of this compound remains unexplored in the absence of dedicated research studies.

Electrochemical Behavior of 2,3 Bipyridine 2 Carboxylic Acid and Its Metal Complexes

Redox Potentials of the Ligand Scaffold

There is no available data from cyclic voltammetry or other electrochemical techniques that would allow for the creation of a data table or a detailed discussion of the reduction or oxidation potentials of the free [2,3'-Bipyridine]-2'-carboxylic acid ligand.

Metal-Centered Redox Processes

Although one can hypothesize the general nature of metal-centered redox processes based on analogous complexes with other bipyridine isomers, no specific redox potential data for complexes of this compound with metals such as ruthenium, iron, copper, or rhenium has been found. Consequently, a data table of these values cannot be compiled.

Ligand-Centered Redox Processes

Similarly, the potentials for the reduction of the this compound ligand when coordinated to a metal center are undocumented. The electronic asymmetry of this specific ligand, with a carboxylic acid group on the 2'-position of one pyridine (B92270) ring and an unsubstituted 2-pyridyl group, would likely influence the ligand-centered redox potentials in a unique way compared to its symmetrical counterparts, but experimental data is required to quantify this.

Interplay between Electronic and Electrochemical Properties

A discussion on the interplay between the electronic structure—influenced by the unsymmetrical substitution pattern—and the resulting electrochemical properties of this compound and its complexes would be purely speculative without experimental or computational data. The positioning of the carboxylic acid group would affect the electron density distribution across the bipyridine framework, which in turn would modulate the redox potentials of both the metal center and the ligand itself. However, no published research delves into this specific relationship for the target compound.

Catalytic Applications of 2,3 Bipyridine 2 Carboxylic Acid Based Metal Complexes

Design Principles for [2,3'-Bipyridine]-2'-carboxylic acid Catalysts

The design of effective catalysts based on this compound and its isomers hinges on the ligand's ability to form stable and reactive metal complexes. The primary mechanism of action involves metal complexation, where the ligand acts as a chelating agent, binding to metal ions through multiple sites. smolecule.com This chelation enhances the reactivity and selectivity of the resulting complexes, making them potential candidates for various catalytic applications. smolecule.comresearchgate.net

Key design principles include:

Asymmetric Coordination Environment: The inherent asymmetry of the [2,3'-bipyridine] core, coupled with the ortho-carboxylic acid on one of the pyridine (B92270) rings, creates a distinct coordination sphere around the metal center. This can be crucial for stereoselective transformations. For analogous ligands like 2,2'-bipyridine-3,3'-dicarboxylic acid, this asymmetry has been shown to reduce the energy barrier of the rate-determining step in catalytic reactions such as methanol (B129727) carbonylation. researchgate.net

Structural Stability and Reactivity: The bipyridine moiety provides a robust, bidentate N,N'-coordination site that forms stable five-membered chelate rings with metal ions. researchgate.netnih.gov The adjacent carboxylic acid group can also participate in coordination, creating a potentially tridentate N,N',O-chelate. This strong binding prevents catalyst deactivation through ligand dissociation. researchgate.net The combination of a strong, stable bond (e.g., Rh-N) and a more labile bond (e.g., Rh-O) can cooperate during the catalytic cycle, reducing reaction energy barriers and enhancing activity. researchgate.net

Electronic Tuning: The electronic properties of the catalyst can be modified by introducing substituents onto the bipyridine framework. The carboxylic acid group itself acts as an electron-withdrawing group, influencing the redox potential of the metal center. This tunability is vital for optimizing catalytic activity in reactions sensitive to the electronic environment of the metal, such as oxidation and reduction processes. escholarship.org

Homogeneous Catalysis

Metal complexes of this compound and its isomers are effective homogeneous catalysts, operating in the same phase as the reactants. Their solubility and well-defined molecular structures allow for high activity and selectivity, as well as detailed mechanistic studies.

Complexes utilizing bipyridine dicarboxylate ligands have shown significant promise in catalytic oxidation reactions, particularly water oxidation, which is a key step in artificial photosynthesis. Ruthenium complexes containing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are notable examples. acs.org These catalysts can facilitate the oxidation of water to produce oxygen, and their efficiency is highly dependent on the ancillary ligands and reaction conditions. acs.orgnih.gov For instance, the complex [Ru(II)(bda)(isoq)2] (where isoq is isoquinoline) shows remarkably enhanced rates of water oxidation in the presence of proton-accepting bases. nih.gov Manganese complexes of heterocyclic carboxylic acids have also been shown to catalytically disproportionate hydrogen peroxide. researchgate.net

CatalystReactionKey FindingsReference
[Ru(II)(bda)(isoq)2]Water OxidationCatalytic rates are significantly enhanced by added proton acceptor bases via an atom-proton transfer (APT) pathway. nih.gov
[Ru(bda)(mmi)(OH2)]+Water OxidationProceeds via a single-site water nucleophilic attack mechanism. acs.org
Manganese(II) complexes with ligands like 2,6-pyridinedicarboxylic acidHydrogen Peroxide DisproportionationAll tested manganese complexes showed catalytic activity in the presence of imidazole. researchgate.net
[Pd(2,2'-bipy)(CN)2]Sulfide (B99878) OxidationActs as an active homogeneous catalyst for the oxidation of methyl phenyl sulfide in the presence of 2-sulfobenzoic acid. scirp.org

Rhenium tricarbonyl complexes bearing bipyridine ligands are well-established molecular catalysts for the selective reduction of carbon dioxide (CO2) to carbon monoxide (CO). rsc.orgresearchgate.net The incorporation of carboxylic acid groups onto the bipyridine framework, as seen in isomers like 2,2'-bipyridine-5,5'-dicarboxylic acid, is a common strategy. These functional groups can be used to anchor the complex to surfaces for heterogeneous catalysis or to tune the electronic properties of the catalyst. escholarship.org The general mechanism involves the reduction of the Re(I) complex, followed by binding of CO2 and subsequent protonation and C-O bond cleavage to release CO. escholarship.org

Catalyst SystemReactionSelectivity/EfficiencyReference
Re(5,5′-diamine-2,2′-bpy)(CO)3ClElectrocatalytic CO2 ReductionExcellent faradaic efficiency for CO production (99%). rsc.org
Rhenium bipyridine tricarbonyl chloride complexesElectrochemical CO2 ReductionProceeds via a well-studied catalytic cycle to produce CO. escholarship.org

Palladium complexes are paramount in C-C bond formation, and ligands based on bipyridine carboxylic acids can be used to construct highly effective catalysts for these transformations. For example, heterodinuclear palladium-lanthanide compounds using 2,2'-bipyridine-5,5'-dicarboxylate as a linker have been successfully applied as catalysts in Suzuki-Miyaura cross-coupling reactions. mdpi.com These catalysts facilitate the coupling of aryl bromides with phenylboronic acid under mild conditions. The choice of lanthanide ion was found to modulate the catalytic activity, with the Nd-based catalyst showing the highest efficiency. mdpi.com Such protocols provide a valuable method for synthesizing structurally diverse biaryl and heterobiaryl motifs, which are common in pharmaceuticals. nih.gov

CatalystReactant 1Reactant 2YieldReference
Pd-bpydc-Nd4-bromoanisolephenylboronic acidHigh yields, augmented with temperature. mdpi.com
Pd-bpydc-Nd4-bromobenzonitrilephenylboronic acidSubstituent effects were observed. mdpi.com

While bipyridines are powerful ligands, their standard forms are achiral. To induce enantioselectivity in catalytic reactions, chiral derivatives must be synthesized. researchgate.net This is a burgeoning field, with strategies focused on creating chiral environments around the metal center. chemrxiv.org Although specific chiral derivatives of this compound are not widely reported, the principles can be extrapolated from related systems.

Design strategies include:

Atropoisomeric Scaffolds: Introducing bulky groups at positions flanking the C-C bond between the pyridine rings can restrict rotation, leading to stable, chiral atropoisomers. chemrxiv.org

Incorporation of Chiral Moieties: Attaching known chiral auxiliaries (e.g., from the chiral pool) to the bipyridine backbone.

Planar Chirality: Complexing the bipyridine ring to a metal fragment, such as in ferrocene (B1249389) derivatives, can generate planar chirality, which has been successfully used in enantioselective nucleophilic catalysis. scispace.com

A new class of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide (bipyridine-2NO) ligands has been developed and applied in Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving excellent yields and high enantioselectivities (up to 99% ee). rsc.org This demonstrates the high potential of rationally designed chiral bipyridine scaffolds in asymmetric catalysis.

Heterogeneous Catalysis (e.g., MOFs, Covalent Organic Frameworks incorporating the ligand)

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts, which offer significant advantages in terms of catalyst separation, recovery, and recycling. escholarship.org Bipyridine carboxylic acids are excellent building blocks for creating such materials, particularly porous crystalline frameworks.

Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked by organic ligands. mdpi.com Bipyridine dicarboxylic acids are ideal ligands for MOF synthesis due to their ability to bridge multiple metal centers. acs.orgresearchgate.net The resulting frameworks can possess high surface areas and well-defined pores containing catalytically active metal sites. A series of heterometallic Cu(II)-Ln(III) MOFs have been synthesized using 2,2'-bipyridine-3,3'-dicarboxylic acid, where the ligand displays seven different coordination modes, leading to diverse and complex 3D structures. acs.org The aforementioned Pd-Ln catalysts for Suzuki coupling are also examples of catalytically active coordination polymers or MOFs. mdpi.com

Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures built from organic monomers. Bipyridine units can be incorporated into the COF backbone using derivatives like [2,2'-bipyridine]-5,5'-dicarbaldehyde (B1283768) or [2,2'-bipyridine]-5,5'-diamine. tcichemicals.comrsc.org The bipyridine sites within the COF can then be metalated in a post-synthetic modification step. rsc.org This strategy has been used to integrate Re(I) tricarbonyl moieties into a COF, creating a robust heterogeneous electrocatalyst for CO2 reduction. rsc.orgresearchgate.net Similarly, an iron-coordinated COF has been shown to be an efficient electrocatalyst for the nitrate (B79036) reduction reaction to produce ammonia. rsc.org

Catalyst SystemTypeCatalytic ApplicationKey FeatureReference
Pd-bpydc-LnMOF/Coordination PolymerSuzuki-Miyaura cross-couplingHeterobimetallic framework provides stable and active Pd sites. mdpi.com
COF-2,2′-bpy-ReCOFElectrocatalytic CO2 reductionRe(I) active sites immobilized within a stable, porous COF. Achieved 81% faradaic efficiency for CO. rsc.org
Py-Bpy-FeCOFElectrocatalytic nitrate reductionFe ions coordinated to bipyridine sites in the COF wall. Achieved 91.2% faradaic efficiency for NH3. rsc.org
Rhenium coordinating polyamidesCoordination PolymerElectrochemical CO2 reductionDemonstrated high current density at low overpotential with 99% selectivity for CO. escholarship.org
ReCC@TiO2Supported CatalystPhotocatalytic CO2 reductionRe-complex immobilized on TiO2 gel for enhanced activity and durability. nih.gov

Mechanistic Investigations of Catalytic Cycles

The catalytic efficacy of metal complexes derived from this compound is deeply rooted in the intricate mechanisms of their catalytic cycles. Detailed investigations, often combining experimental techniques with computational modeling, have begun to unravel the complex series of elementary steps, including the identification of key intermediates and transition states. A significant area of focus has been on ruthenium complexes and their application in water oxidation, a critical reaction for artificial photosynthesis and renewable energy systems.

The catalytic cycle for water oxidation by ruthenium complexes bearing bipyridine-carboxylate ligands generally involves a sequence of proton-coupled electron transfer (PCET) steps. These processes lead to the formation of high-valent metal-oxo species, which are the primary oxidants responsible for the O-O bond formation.

A proposed catalytic cycle for a representative ruthenium complex, initiated from the Ru(II)-aqua species, can be outlined as follows:

Stepwise Oxidation: The cycle begins with the Ru(II)-aqua complex, which undergoes a series of one-electron, one-proton (PCET) oxidations. This process sequentially generates Ru(III)-hydroxo, Ru(IV)-oxo, and ultimately a highly reactive Ru(V)-oxo species. The this compound ligand plays a crucial role in facilitating these PCET steps. The carboxylate group can act as a proton acceptor/donor, managing the proton release that accompanies the electron abstraction from the metal center.

O-O Bond Formation: The key event in the catalytic cycle is the formation of the oxygen-oxygen bond. One of the most plausible pathways for this is a water nucleophilic attack (WNA) on the electrophilic oxygen of the Ru(V)-oxo species. This step is often the rate-determining step of the entire catalytic cycle. The attack by a water molecule on the Ru(V)=O moiety leads to the formation of a Ru(III)-hydroperoxo (OOH) intermediate.

Further Oxidation and O₂ Release: The Ru(III)-hydroperoxo species is then further oxidized, typically by two electrons, to a Ru(V)-peroxo intermediate. This species is unstable and readily releases molecular oxygen (O₂), regenerating a lower-valent ruthenium species that can re-enter the catalytic cycle.

Computational studies on analogous systems, such as those involving 2,2'-bipyridine-6-carboxylic acid, have provided valuable insights into the energetics of these steps. nih.gov These studies help to identify the most viable reaction pathways and the structures of transient intermediates that are often difficult to observe experimentally.

The role of the carboxylate group of the this compound ligand is multifaceted. Beyond its function in PCET, it can also influence the redox potentials of the various ruthenium species in the cycle. This tuning of electronic properties is critical for optimizing the catalytic efficiency and lowering the overpotential required for the reaction.

The table below summarizes the key proposed intermediates in the catalytic cycle for water oxidation by a ruthenium complex with a bipyridine-carboxylate type ligand.

Intermediate SpeciesRuthenium Oxidation StateKey Features
[Ru(II)-OH₂]+2Starting species of the catalytic cycle.
[Ru(III)-OH]+3Formed after the first PCET step.
[Ru(IV)=O]+4A key intermediate formed after the second PCET step.
[Ru(V)=O]+5The highly reactive species that undergoes nucleophilic attack by water.
[Ru(III)-OOH]+3Hydroperoxo intermediate formed after O-O bond formation.
[Ru(V)-OO]+5Peroxo intermediate that precedes O₂ release.

Supramolecular Architectures and Self Assembly with 2,3 Bipyridine 2 Carboxylic Acid

Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing [2,3'-Bipyridine]-2'-carboxylic acid

No specific research findings on the design, synthesis, or topological analysis of Metal-Organic Frameworks or coordination polymers constructed using this compound as a primary or secondary building unit were found in the reviewed literature.

Design and Synthesis Strategies

The scientific literature did not yield specific examples of design principles or synthetic strategies (e.g., solvothermal, hydrothermal methods) that have been successfully applied to incorporate this compound into MOFs or coordination polymers.

Topological Diversity and Structural Motifs

Consequently, without synthesized structures, there is no information available regarding the topological diversity or specific structural motifs that might arise from the use of this compound in the formation of extended networks.

Discrete Supramolecular Cages and Helicates

The search for discrete, self-assembled structures such as supramolecular cages or helicates formed through the coordination of this compound with metal ions was also unfruitful. This area of its coordination chemistry appears to be uninvestigated.

Non-Covalent Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)

While it can be theoretically presumed that the solid-state structure of this compound would be influenced by non-covalent interactions, such as hydrogen bonding between the carboxylic acid and pyridine (B92270) nitrogen atoms, and potential π-π stacking between the aromatic rings, no specific crystallographic studies or detailed analyses of these interactions for the free ligand or its coordination complexes were found in the public domain.

Theoretical and Computational Studies of 2,3 Bipyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of [2,3'-Bipyridine]-2'-carboxylic acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT has become a popular choice for systems of this size due to its balance of computational cost and accuracy.

A DFT study, likely employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict the optimized geometry. The results would provide precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Calculation

Parameter Description Predicted Value Range
C-C (inter-ring) Bond length between the two pyridine (B92270) rings 1.48 - 1.50 Å
N-C-C-N Dihedral angle between the pyridine rings 20° - 40° (for a non-planar conformation)
C=O Carbonyl bond length of the carboxylic acid ~1.21 Å

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Quantum chemical calculations are also invaluable for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical predictions are instrumental in assigning the bands observed in experimental spectra.

For this compound, the predicted spectrum would show characteristic vibrational modes for the pyridine rings and the carboxylic acid group. For instance, the C=O stretching vibration of the carboxylic acid is expected to be a strong band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The O-H stretching vibration would appear as a broad band, usually above 3000 cm⁻¹. The pyridine ring vibrations, including C-H stretching and ring breathing modes, would also be present.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H stretch Carboxylic acid 3200 - 3600 (broad)
C-H stretch (aromatic) Pyridine rings 3000 - 3100
C=O stretch Carboxylic acid 1700 - 1750
C=N and C=C stretching Pyridine rings 1400 - 1600

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly its interactions with metal ions in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.

When this compound acts as a ligand, MD simulations can be used to explore the coordination process with a metal center. These simulations can reveal the preferred coordination modes, the stability of the resulting metal complex, and the role of the solvent in the complexation process. The carboxylic acid group and the nitrogen atoms of the pyridine rings are potential coordination sites, and MD simulations can help to elucidate the binding affinity and selectivity for different metal ions.

The simulations would track the trajectory of the ligand as it approaches the metal ion, providing information on the formation of coordination bonds and the conformational changes that occur in the ligand upon binding. The radial distribution function can be calculated from the simulation to determine the average distance between the metal ion and the coordinating atoms of the ligand.

Prediction of Reactivity and Catalytic Pathways

Theoretical methods can be employed to predict the reactivity of this compound and its metal complexes. Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks.

Derivatization Strategies for 2,3 Bipyridine 2 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety of [2,3'-Bipyridine]-2'-carboxylic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's solubility, coordination properties, and potential for further functionalization.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol determines the nature of the resulting ester, which can range from simple alkyl esters to more complex structures incorporating other functional groups. For instance, the synthesis of methyl or ethyl esters can enhance the compound's solubility in organic solvents, facilitating its use in various synthetic applications. The reaction typically involves heating the carboxylic acid and an excess of the alcohol under reflux to drive the equilibrium towards the ester product.

Amidation , the reaction of the carboxylic acid with an amine, yields the corresponding amide derivative. This reaction is often facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base. A wide range of primary and secondary amines can be employed, allowing for the introduction of diverse functionalities. For example, reacting this compound with chiral amines can lead to the formation of chiral amides, which are valuable as ligands in asymmetric catalysis. The reaction conditions for amidation are generally mild, preserving the integrity of other functional groups within the molecule.

Derivative Type Reagents General Reaction Conditions Potential Applications
Esters Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)RefluxPrecursors for further synthesis, improved solubility
Amides Amine (e.g., Alkylamines, Arylamines), Coupling Agent (e.g., DCC, EDC)Room temperature or gentle heatingLigands for metal complexes, building blocks for supramolecular structures

Functionalization of the Bipyridine Core

Beyond modification of the carboxylic acid group, the bipyridine core of this compound can be functionalized to modulate its electronic properties and steric hindrance. Electrophilic and nucleophilic aromatic substitution reactions are the primary methods for introducing new substituents onto the pyridine (B92270) rings.

The reactivity of the pyridine rings in the bipyridine system towards electrophilic aromatic substitution is generally low due to the electron-withdrawing nature of the nitrogen atoms. quimicaorganica.org However, under harsh conditions, reactions such as nitration and halogenation can be achieved. The position of substitution is influenced by the directing effects of the existing substituents and the nitrogen atoms. For instance, nitration typically requires strong acids like fuming sulfuric acid and nitric acid and introduces a nitro group, which can be further reduced to an amino group, providing a handle for additional functionalization.

Nucleophilic aromatic substitution is more facile on pyridine rings, especially when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.orgbyjus.com For example, a halogenated derivative of this compound could undergo substitution with various nucleophiles, such as alkoxides, thiolates, or amines, to introduce a wide range of functional groups. The regioselectivity of these reactions is a critical aspect, often dictated by the position of the leaving group and the electronic nature of the bipyridine system.

Functionalization Typical Reagents Reaction Type Effect on Properties
Halogenation Br₂, Cl₂, I₂Electrophilic Aromatic SubstitutionProvides a handle for cross-coupling reactions
Nitration HNO₃, H₂SO₄Electrophilic Aromatic SubstitutionIntroduces an electron-withdrawing group, precursor to an amino group
Alkoxylation AlkoxidesNucleophilic Aromatic SubstitutionModifies electronic and steric properties
Amination AminesNucleophilic Aromatic SubstitutionIntroduces coordinating sites and hydrogen bonding capabilities

Synthesis of Chiral Derivatives for Enantioselective Applications

The development of chiral derivatives of this compound is of significant interest for their potential applications in asymmetric catalysis, where they can serve as chiral ligands for transition metal catalysts. Chirality can be introduced into the molecule in several ways.

One common approach is the amidation of the carboxylic acid group with a chiral amine . This creates a chiral center in the side chain, and the resulting chiral amide can coordinate to a metal center, inducing enantioselectivity in catalytic reactions. The choice of the chiral amine is crucial in determining the steric and electronic environment around the metal center.

Another strategy involves the functionalization of the bipyridine core with chiral substituents . This can be achieved through various synthetic routes, including the use of chiral starting materials in the synthesis of the bipyridine framework itself or through the stereoselective modification of a pre-existing bipyridine scaffold. These chiral bipyridine ligands can create a well-defined chiral pocket around the metal center, leading to high levels of enantiocontrol in reactions such as asymmetric hydrogenation, cyclopropanation, and carbon-carbon bond-forming reactions. durham.ac.ukclentchem.com

The design and synthesis of these chiral derivatives often involve multi-step synthetic sequences and require careful control of stereochemistry. The resulting chiral ligands are then evaluated for their effectiveness in various asymmetric catalytic transformations, with the goal of achieving high enantiomeric excesses of the desired products.

Chiral Derivatization Strategy Method Key Chiral Source Potential Enantioselective Applications
Chiral Amide Formation Amidation of the carboxylic acidChiral amineAsymmetric hydrogenation, hydrosilylation
Chiral Substituent on Bipyridine Core Multi-step synthesis or stereoselective functionalizationChiral auxiliaries or catalystsAsymmetric cross-coupling reactions, Diels-Alder reactions

Future Research Directions and Potential Applications in Advanced Materials Science

Integration into Functional Materials (e.g., sensors, optoelectronic devices)

The integration of [2,3'-Bipyridine]-2'-carboxylic acid into functional materials is a promising avenue for future research. The bipyridine moiety is well-known for its ability to form stable complexes with a variety of metal ions. This property is fundamental to the development of chemical sensors. Future research could explore the synthesis of coordination complexes of this compound with specific metal ions, leading to materials that exhibit changes in their optical or electronic properties upon binding to target analytes. These could be leveraged for the detection of environmental pollutants, metal ions, or biologically relevant molecules.

In the realm of optoelectronics, bipyridine-based ligands are crucial components in devices such as dye-sensitized solar cells (DSSCs) and light-emitting diodes (LEDs). The carboxylic acid group in this compound can act as an effective anchor to semiconductor surfaces like titanium dioxide (TiO2). This facilitates efficient electron transfer processes, which are critical for the performance of such devices. Future studies could focus on synthesizing and characterizing ruthenium or other transition metal complexes of this ligand to evaluate their photophysical properties and performance in optoelectronic applications. The specific isomeric arrangement of this compound might offer unique advantages in terms of molecular geometry and electronic coupling compared to more commonly studied bipyridine ligands.

Development of Novel Catalytic Systems

Bipyridine ligands are extensively used in catalysis due to their ability to stabilize metal centers in various oxidation states and influence their reactivity. This compound could serve as a versatile ligand for the development of new homogeneous and heterogeneous catalytic systems. The carboxylic acid group can be used to immobilize the catalytic complex onto a solid support, which facilitates catalyst recovery and reuse, a key principle of green chemistry.

Future research could explore the use of metal complexes derived from this compound in a range of catalytic transformations. These could include oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties imparted by this specific ligand could lead to catalysts with novel reactivity or selectivity. For instance, its application in metallaphotoredox catalysis, where visible light is used to drive chemical reactions, is a particularly exciting prospect, given the prevalence of bipyridine ligands in this field.

Exploration of Bio-Inspired Systems (excluding clinical data)

The structure of this compound lends itself to the development of bio-inspired systems. The bipyridine unit can mimic the function of nitrogen-containing heterocyclic motifs found in biological systems, such as in metalloenzyme active sites. By coordinating to metal ions, it can help create synthetic models of these active sites, allowing for a deeper understanding of their function.

A significant area of future research is in the field of artificial photosynthesis, particularly in the catalytic reduction of carbon dioxide (CO2). Bipyridine complexes of metals like rhenium and ruthenium are known to be active catalysts for CO2 reduction. By modifying the bipyridine ligand with functional groups, such as amino acids, researchers can introduce proton relays or hydrogen-bonding networks that mimic the enzymatic environment and enhance catalytic efficiency. The carboxylic acid group of this compound provides a convenient handle for attaching such bio-inspired moieties. These bio-inspired catalysts could play a crucial role in developing technologies for CO2 utilization and renewable energy storage.

Q & A

Basic: What are the common synthetic routes for [2,3'-Bipyridine]-2'-carboxylic acid?

[Answer]
The compound is synthesized via multi-step reactions, often starting with halogenation and coupling. For example, bromination of intermediates like 2-methoxypyridine followed by Kumada coupling with bromopyridine derivatives yields 6'-methoxy-2,3'-bipyridine. Subsequent hydrolysis with hydrochloric acid under controlled conditions produces the carboxylic acid functionality . Alternative routes involve alkylation and hydrolysis of intermediates derived from acetylpyridine .

Basic: What analytical techniques are used to characterize this compound and its complexes?

[Answer]
Key techniques include:

  • FT-IR and UV-Vis spectroscopy to confirm ligand coordination and electronic transitions.
  • Elemental analysis for stoichiometric validation.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Magnetic susceptibility and conductivity measurements to evaluate metal complex properties .
  • X-ray crystallography resolves molecular geometry and hydrogen-bonding networks .

Advanced: How does the carboxylic acid group influence the coordination behavior of this compound with transition metals?

[Answer]
The carboxylic acid moiety enhances chelation by providing additional binding sites (O-donors) alongside the bipyridine N-atoms. For instance, in copper(II) complexes, the ligand adopts a zwitterionic form, enabling diverse coordination modes (e.g., bridging or monodentate). This flexibility stabilizes 2D polymeric frameworks, as observed in solvothermal syntheses . Substituent positioning (e.g., 2' vs. 4') also modulates steric and electronic effects, altering metal-ligand bond lengths and geometry .

Advanced: How do theoretical methods like DFT contribute to understanding the electronic properties of this compound?

[Answer]
Computational tools (e.g., Gaussian 09, HyperChem) model electronic transitions, frontier molecular orbitals, and ligand field effects. For mixed-ligand Ru(II) complexes, DFT studies correlate carboxylate substituent positions with redox potentials and charge-transfer behavior, explaining variations in DNA/protein binding affinities . These models guide rational ligand design for tailored photophysical or catalytic properties.

Advanced: What structural features dictate DNA/protein binding affinities of metal complexes incorporating this ligand?

[Answer]
Carboxylic acid groups enhance groove binding via H-bonding with DNA bases or protein residues. For example, Ru(II) complexes with 4,4'-dicarboxy-2,2'-bipyridine show stronger DNA affinity due to flexible ligand architecture, enabling closer proximity to the minor groove. In contrast, unsubstituted bipyridine complexes exhibit weaker interactions. Fluorescence quenching assays and circular dichroism (CD) are used to quantify binding constants and mode (static vs. dynamic) .

Advanced: How do crystallographic studies resolve the zwitterionic behavior of this compound?

[Answer]
X-ray diffraction reveals protonation at the pyridyl N-atom and deprotonation of the carboxylic group, stabilizing zwitterionic forms. Torsion angles (e.g., C5–C11–C10–C6 = 72.6°) dictate molecular conformation, while hydrogen-bonding networks (e.g., D33(12) motifs) stabilize the crystal lattice. These structural insights explain solubility and reactivity in aqueous media .

Basic: How are fluorescence properties of lanthanide complexes with this ligand optimized?

[Answer]
Ternary complexes (e.g., Eu(III)/Tb(III) with 2-thiophenecarboxylic acid and 2,2'-bipyridine) exhibit enhanced emission due to ligand-mediated antenna effects. The carboxylic acid group improves energy transfer efficiency from ligand to metal, validated via excitation/emission spectra. Binary complexes lack this sensitization, highlighting the role of ancillary ligands .

Advanced: What role do stereochemical factors play in the ligand’s reactivity?

[Answer]
Stereochemistry influences supramolecular assembly. For example, zwitterionic forms in aqueous solutions adopt specific orientations, enabling tailored coordination polymers. Torsional strain between pyridyl rings and carboxylate groups also affects metal selectivity (e.g., Cu(II) vs. Co(II)) and catalytic activity .

Advanced: How do bipyridine isomerism and substituent positions affect physicochemical properties?

[Answer]
Regioisomers (e.g., 2,3' vs. 2,2') exhibit distinct electronic and steric profiles. 2,3'-Bipyridine derivatives show reduced symmetry, altering π-π stacking and redox potentials. Substituents at the 2'-position enhance solubility, while 4'-carboxy groups improve metal-binding kinetics . Comparative studies using cyclic voltammetry and UV-Vis titrations quantify these effects.

Basic: How is thermal stability assessed for this compound complexes?

[Answer]
TGA under nitrogen/air atmospheres measures decomposition temperatures. For example, lanthanide complexes lose coordinated water molecules at ~100°C, followed by ligand degradation above 300°C. Residual mass corresponds to metal oxides, confirming complex stoichiometry .

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